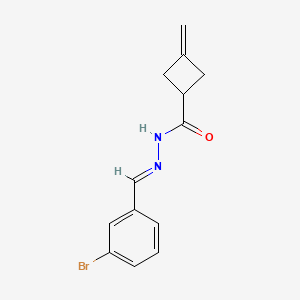

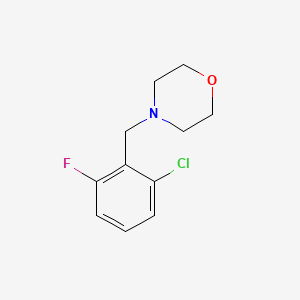

![molecular formula C20H26N2O3S B5516032 5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)

5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical structure of interest features a complex arrangement of functional groups, including a thiazole ring, a pyrrolidinyl group, and dimethoxyphenyl functionalities. These elements suggest a molecule with potentially interesting chemical and physical properties, warranting investigation into its synthesis, molecular structure, and other properties.

Synthesis Analysis

Synthesis of compounds with thiazole cores often involves multistep processes, starting from readily available precursors. For example, Vovk et al. (2010) describe a four-step synthesis starting from 4-trifluoromethoxyaniline to prepare pyrrole and thiazole derivatives, highlighting the Paal-Knorr method for pyrrole ring formation and chloroacylation for thiazole ring addition (Vovk, M., Pinchuk, O. M., Tolmachov, A. O., & Gakh, A., 2010).

Molecular Structure Analysis

Molecular structure and conformational behavior of thiazole and related derivatives are often studied through spectroscopic techniques and computational methods. Kerru et al. (2019) reported the crystal and molecular structure of a thiadiazole compound, using density functional theory (DFT) calculations for structural geometry, highlighting the importance of computational methods in understanding molecular structures (Kerru, N., Gummidi, L., Bhaskaruni, S. V., Maddila, S., Singh, P., & Jonnalagadda, S., 2019).

Chemical Reactions and Properties

Compounds containing thiazole and pyrrolidine groups are involved in a variety of chemical reactions. Dmitriev et al. (2011) explored reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to novel compounds through intramolecular cyclization and dehydration, showing the reactivity and potential for generating complex structures (Dmitriev, M. V., Silaichev, P., Slepukhin, P., & Maslivets, A. N., 2011).

Physical Properties Analysis

The physical properties of compounds can significantly vary based on their molecular structure. For example, the conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was studied in various matrixes by Kaczor et al. (2006), revealing insights into the stability and conformational preferences of thiazole derivatives (Kaczor, A., Pinho e Melo, T. M., Soares, M., & Fausto, R., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are crucial for understanding the utility of these compounds. Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing interesting antimicrobial activity, which underscores the importance of chemical properties in the development of new therapeutics (Nural, Y., Gemili, M., Ulger, M., Sari, H., De Coen, L. M., & Şahin, E., 2018).

Applications De Recherche Scientifique

DNA Minor Groove Binding

Isopropyl-thiazole ((iPr)Th) serves as a novel component in nucleic acid minor groove-binding molecules. A specific compound, consisting of N-methyl pyrrole, isopropyl-thiazole, and dimethylaminopropyl, demonstrates the capacity to bind to the DNA minor groove, specifically targeting the sequence 5'-ACTAGT-3'. The binding is facilitated by the enhanced hydrophobicity of the (iPr)Th group, occurring in a head-to-tail fashion with hydrogen bond formation contributing to sequence recognition. This interaction suggests a potential in gene targeting and development of new drug lead candidates (Anthony et al., 2004).

Cycloaddition Reactions

The pyrrolo[1,2-c]thiazole, derived from specific thiazole compounds, acts as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes, and as an azomethine ylide with electron-deficient alkynes. This behavior, partially explained by Frontier MO theory, showcases the compound's versatility in organic synthesis, offering insights into the development of novel synthetic routes (Sutcliffe et al., 2000).

Antineoplastic Activity

Compounds related to the pyrrolo[2,1-b]thiazole structure, particularly derivatives of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol bis(isopropylcarbamates), exhibit significant antineoplastic activity. Tested against various cancer cell lines, these compounds show potential as antileukemic agents, indicating their relevance in the development of new cancer therapies (Lalezari & Schwartz, 1988).

Heterocyclic Chemistry

The compound's framework allows for exploration in heterocyclic chemistry, particularly in the synthesis of novel organometallic complexes containing thiazole and related ligands. These complexes, coordinating via the nitrogen atom, highlight the potential of thiazole derivatives in the development of new materials with unique electronic and structural properties (Pannell et al., 1975).

Propriétés

IUPAC Name |

[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-12(2)19-21-13(3)18(26-19)20(23)22-9-8-14(11-22)16-10-15(24-4)6-7-17(16)25-5/h6-7,10,12,14H,8-9,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCQRDGTBWHSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

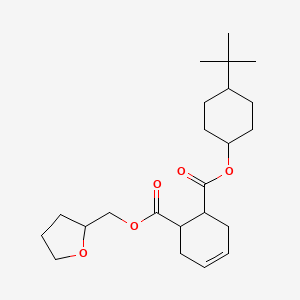

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

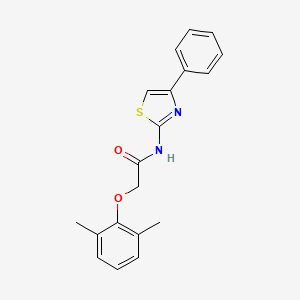

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

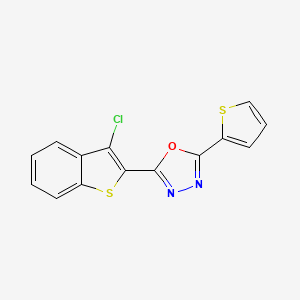

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)